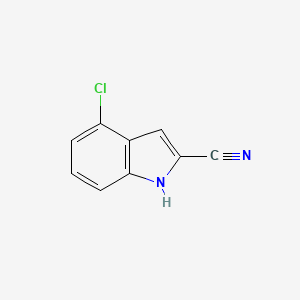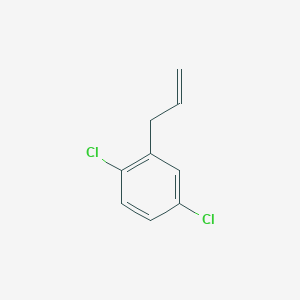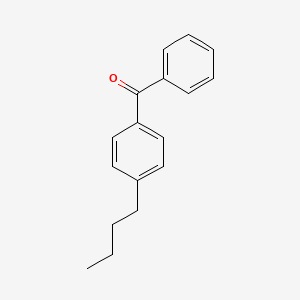
((2R,3R,4S)-5-Acetoxy-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-yl)methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2R,3R,4S)-5-Acetoxy-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-yl)methylbenzoate is a synthetic compound derived from ribose, a naturally occurring sugar. This compound is characterized by the substitution of a fluorine atom at the 3rd position of the ribose ring, and the acetylation and benzoylation at specific positions. It is primarily used in the synthesis of nucleoside analogues, which are crucial in medicinal chemistry for their antiviral and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R,4S)-5-Acetoxy-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-yl)methylbenzoate involves multiple steps:
Starting Material: The process begins with D-ribose.
Fluorination: The hydroxyl group at the 3rd position of D-ribose is replaced with a fluorine atom using a fluorinating agent.
Acetylation and Benzoylation: The hydroxyl groups at the 1st, 2nd, and 5th positions are protected by acetylation and benzoylation using acetic anhydride and benzoyl chloride, respectively.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
((2R,3R,4S)-5-Acetoxy-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-yl)methylbenzoate undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Hydrolysis: The acetate and benzoate groups can be hydrolyzed to yield the free hydroxyl groups.
Common Reagents and Conditions
Fluorination: Fluorinating agents such as diethylaminosulfur trifluoride (DAST) are commonly used.
Hydrolysis: Acidic or basic conditions can be employed to remove the protecting groups.
Major Products Formed
Nucleoside Analogues: These are formed by coupling the ribofuranose derivative with various nucleobases.
Deprotected Sugars: Hydrolysis yields the free sugar derivatives.
Wissenschaftliche Forschungsanwendungen
((2R,3R,4S)-5-Acetoxy-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-yl)methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of nucleoside analogues that exhibit antiviral and anticancer activities.
Biological Studies: The compound is employed in studies to understand the role of fluorinated sugars in biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of compounds derived from ((2R,3R,4S)-5-Acetoxy-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-yl)methylbenzoate involves the inhibition of DNA and RNA synthesis. The fluorinated nucleosides mimic natural nucleosides and get incorporated into the DNA or RNA strands, leading to chain termination and inhibition of viral replication or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-3-deoxy-D-ribofuranose 1-acetate 2,3,5-tribenzoate
- 2-Deoxy-2-fluoro-D-ribofuranose derivatives
Uniqueness
((2R,3R,4S)-5-Acetoxy-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-yl)methylbenzoate is unique due to its specific substitution pattern and protecting groups, which make it a versatile intermediate for the synthesis of various nucleoside analogues. Its fluorine substitution at the 3rd position enhances its stability and biological activity compared to non-fluorinated analogues .
Eigenschaften
Molekularformel |
C21H19FO7 |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
[(2R,3R,4S)-5-acetyloxy-4-benzoyloxy-3-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C21H19FO7/c1-13(23)27-21-18(29-20(25)15-10-6-3-7-11-15)17(22)16(28-21)12-26-19(24)14-8-4-2-5-9-14/h2-11,16-18,21H,12H2,1H3/t16-,17-,18-,21?/m1/s1 |
InChI-Schlüssel |
XSDAYCCHILKDKY-WYKVRPKTSA-N |
Isomerische SMILES |
CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)F)OC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)F)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1355429.png)











